molecular formula C24H27ClN2O3S B2965092 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-cyclohexyl-N-methylacetamide CAS No. 893286-53-8

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-cyclohexyl-N-methylacetamide

Cat. No.: B2965092
CAS No.: 893286-53-8
M. Wt: 459
InChI Key: SREBYLDZORTBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-cyclohexyl-N-methylacetamide is a complex organic compound that features a sulfonyl group attached to an indole ring, which is further substituted with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-cyclohexyl-N-methylacetamide typically involves multiple steps. One common approach is the reaction of 3-chlorobenzyl chloride with methanesulfonyl chloride to form 3-chlorophenylmethanesulfonyl chloride . This intermediate is then reacted with indole under basic conditions to yield 3-[(3-chlorophenyl)methanesulfonyl]-1H-indole . Finally, the indole derivative is coupled with N-cyclohexyl-N-methylacetamide under appropriate conditions to obtain the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-cyclohexyl-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the indole ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce various indole derivatives.

Scientific Research Applications

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-cyclohexyl-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-cyclohexyl-N-methylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The indole ring may also interact with various biological pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-cyclohexyl-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl and methyl groups on the acetamide moiety can influence its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-cyclohexyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN2O3S/c1-26(20-10-3-2-4-11-20)24(28)16-27-15-23(21-12-5-6-13-22(21)27)31(29,30)17-18-8-7-9-19(25)14-18/h5-9,12-15,20H,2-4,10-11,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREBYLDZORTBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.